![molecular formula C14H13N3O3S2 B10876960 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B10876960.png)
4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL]PHENYL 1-BENZENESULFONATE is a complex organic compound with a unique structure that includes both hydrazone and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL]PHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenyl benzenesulfonate with thiocarbohydrazide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL]PHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL]PHENYL 1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism by which 4-[2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL]PHENYL 1-BENZENESULFONATE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s hydrazone group can form stable complexes with metal ions, which may be involved in its mechanism of action.
Comparison with Similar Compounds
4-[2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL]PHENYL 1-BENZENESULFONATE can be compared with other compounds that have similar functional groups:
4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL BENZOATE: Similar structure but with a benzoate group instead of a sulfonate group.
4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2-CHLOROBENZOATE: Contains a chlorobenzoate group, which may alter its reactivity and applications.
4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE:
These comparisons highlight the uniqueness of 4-[2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL]PHENYL 1-BENZENESULFONATE, particularly its sulfonate group, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C14H13N3O3S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C14H13N3O3S2/c15-14(21)17-16-10-11-6-8-12(9-7-11)20-22(18,19)13-4-2-1-3-5-13/h1-10H,(H3,15,17,21)/b16-10+ |
InChI Key |
SGMIYSZTPUEVIP-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.